N-[(3-methoxyphenyl)carbamoylcarbamothioyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzoyl-N’-(3-methoxyphenyl)dicarbonimidothioic diamide is a chemical compound with the molecular formula C16H15N3O3S and a molecular weight of 329.3736 g/mol . This compound is known for its unique structure, which includes a benzoyl group and a methoxyphenyl group connected through a dicarbonimidothioic diamide linkage.
Vorbereitungsmethoden
The synthesis of N-benzoyl-N’-(3-methoxyphenyl)dicarbonimidothioic diamide typically involves the reaction of benzoyl chloride with 3-methoxyaniline in the presence of a base, followed by the addition of thiocarbonyldiimidazole. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
N-benzoyl-N’-(3-methoxyphenyl)dicarbonimidothioic diamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Wissenschaftliche Forschungsanwendungen
N-benzoyl-N’-(3-methoxyphenyl)dicarbonimidothioic diamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of N-benzoyl-N’-(3-methoxyphenyl)dicarbonimidothioic diamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
N-benzoyl-N’-(3-methoxyphenyl)dicarbonimidothioic diamide can be compared with similar compounds such as:
N-benzoyl-N’-(4-methoxyphenyl)dicarbonimidothioic diamide: This compound has a similar structure but with a methoxy group at the 4-position instead of the 3-position.
N-benzoyl-N’-(3-chlorophenyl)dicarbonimidothioic diamide: This compound has a chloro group instead of a methoxy group.
N-benzoyl-N’-(3-methylphenyl)dicarbonimidothioic diamide: This compound has a methyl group instead of a methoxy group. The uniqueness of N-benzoyl-N’-(3-methoxyphenyl)dicarbonimidothioic diamide lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Eigenschaften
Molekularformel |
C16H15N3O3S |
---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
N-[(3-methoxyphenyl)carbamoylcarbamothioyl]benzamide |
InChI |
InChI=1S/C16H15N3O3S/c1-22-13-9-5-8-12(10-13)17-15(21)19-16(23)18-14(20)11-6-3-2-4-7-11/h2-10H,1H3,(H3,17,18,19,20,21,23) |
InChI-Schlüssel |
DCHDGPLTSKIKOB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)NC(=S)NC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
COC1=CC=CC(=C1)NC(=O)NC(=S)NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.